Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylquinoline with ethyl 4-nitrobenzoate under acidic conditions, followed by nitration and subsequent reduction to introduce the amino group . The reaction conditions often include the use of catalysts such as 4-toluenesulfonic acid and magnesium chloride, with temperatures maintained around 80°C .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, are also being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like zinc and acetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in drug design.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like zinc and acetic acid, and catalysts such as palladium for coupling reactions . Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The compound can also inhibit key enzymes involved in metabolic pathways, disrupting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A basic structure with similar reactivity and applications.
Chloroquine: An antimalarial drug with a quinoline core.
Nitroquinoline: A derivative with similar nitro and amino groups.
Uniqueness
Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of nitro, amino, and ester groups allows for versatile chemical modifications and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
828930-82-1 |
---|---|
Molekularformel |
C13H13N3O4 |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(17)11-7(2)15-10-5-4-8(16(18)19)6-9(10)12(11)14/h4-6H,3H2,1-2H3,(H2,14,15) |
InChI-Schlüssel |
NZPASUVSOIQEJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1N)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.